Efficacy vs. Calcipotriol: Anthralin Shows Non-Inferiority in Day-Care Setting
In a 12-week randomized controlled trial (n=106) comparing calcipotriol ointment (twice daily) and dithranol cream (once daily) in a day-care setting, dithranol demonstrated a greater, though not statistically significant, reduction in PASI (63.6%) compared to calcipotriol (57.0%) [1]. This outcome contrasts with earlier studies that found calcipotriol to be superior in an outpatient setting [2]. The data indicate that in a controlled, high-adherence environment, Anthralin's efficacy is at least comparable to vitamin D analogs.
| Evidence Dimension | Psoriasis Area and Severity Index (PASI) Reduction |
|---|---|
| Target Compound Data | 63.6% reduction in mean PASI score from baseline to end of treatment (12 weeks) |
| Comparator Or Baseline | Calcipotriol ointment: 57.0% reduction in mean PASI score |
| Quantified Difference | A non-significant absolute difference of +6.6% in favor of Anthralin (P = 0.39) |
| Conditions | Multicenter randomized controlled trial in a day-care setting with 106 patients having chronic plaque psoriasis |
Why This Matters
This evidence supports Anthralin as a highly effective option when adherence can be ensured, challenging the perception of universal superiority of vitamin D analogs.
- [1] Hol, C. W., van de Kerkhof, P. C. M., van der Valk, P. G. M., Swinkels, O. Q. J., Kucharekova, M., de Rie, M. A., ... & van Neer, P. (2006). A comparison of twice-daily calcipotriol ointment with once-daily short-contact dithranol cream therapy: a randomized controlled trial of supervised treatment of psoriasis vulgaris in a day-care setting. British Journal of Dermatology, 155(4), 800-807. View Source
- [2] Berth-Jones, J., Chu, A. C., Dodd, W. A. H., Ganpule, M., Griffiths, W. A. D., Haydey, R. P., ... & Wall, A. R. (1992). A multicentre, parallel-group comparison of calcipotriol ointment and short-contact dithranol therapy in chronic plaque psoriasis. British Journal of Dermatology, 127(3), 266-271. View Source
